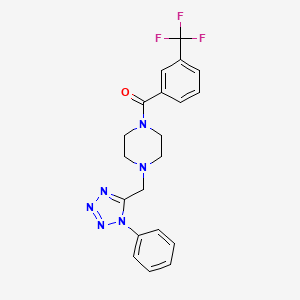

(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O/c21-20(22,23)16-6-4-5-15(13-16)19(30)28-11-9-27(10-12-28)14-18-24-25-26-29(18)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCWPDVJLLCDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the formation of the piperazine ring, and finally the introduction of the trifluoromethyl-substituted phenyl group. Common reagents and conditions might include:

Tetrazole formation: Using sodium azide and an appropriate nitrile under acidic conditions.

Piperazine ring formation: Cyclization reactions involving diamines and dihalides.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Research has indicated that compounds containing tetrazole and piperazine structures exhibit diverse biological activities, including:

Antimicrobial Properties : Compounds similar to this have shown effectiveness against various bacterial and fungal strains. For instance, derivatives have demonstrated significant activity against pathogens such as E. coli and S. aureus.

Anticancer Activity : Initial studies suggest potential in inhibiting tumor growth through modulation of cell signaling pathways. Research indicates that these compounds may act as topoisomerase II inhibitors, which are crucial in cancer therapy.

Neurological Effects : Investigations into the compound's effects on neurotransmitter systems indicate possible applications in treating anxiety or depression, with some derivatives showing anxiolytic effects through interaction with serotonin receptors.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Anticancer | Inhibits tumor growth |

| Neurological | Modulates neurotransmitter activity |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of tetrazole-containing compounds similar to this one:

- Synthesis and Evaluation : A study reported the synthesis of various tetrazole derivatives and their evaluation as potential topoisomerase II inhibitors, highlighting their anticancer properties .

- Neuropharmacological Studies : Research indicated that piperazine derivatives could exhibit anxiolytic effects by interacting with serotonin receptors .

- Antimicrobial Activity Assessment : A study found that several synthesized compounds similar to this compound displayed moderate to good activity against various bacterial strains, indicating the presence of the benzothiazole and piperazine structures enhances antimicrobial efficacy .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Findings:

Tetrazole vs. Sulfonyl Modifications: The target compound’s methanone group replaces the sulfonyl moiety in derivatives. Methanones are less electron-withdrawing than sulfonyl groups, which may reduce polar interactions but enhance membrane permeability due to increased hydrophobicity . compounds exhibit antiproliferative activity, suggesting the tetrazole-piperazine scaffold is biologically relevant. The target compound’s trifluoromethyl group may further optimize activity by enhancing target binding or metabolic stability.

Tetrazole vs. Triazole Heterocycles: The triazole-containing compound in (3w) shares a trifluoromethylphenyl group but lacks the piperazine linker.

Piperazine-Linked Fluorinated Derivatives :

- compounds incorporate difluorophenyl and triazolylmethyl groups, highlighting the prevalence of halogenated aromatic systems in bioactive molecules. The target compound’s trifluoromethyl group may offer superior steric and electronic effects compared to difluorophenyl analogs, influencing potency and selectivity .

Functional Group Impact on Physicochemical Properties

Similarity Coefficient Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to derivatives (shared tetrazole-piperazine core) but lower similarity (<0.4) to triazole-based compounds (e.g., ). This suggests that biological activity may diverge significantly in triazole analogs despite superficial structural overlaps .

Research Implications and Limitations

- Synthesis Challenges: The target compound’s synthesis likely parallels methods in , requiring tetrazole-thiol intermediates and piperazine functionalization. However, introducing the trifluoromethylphenyl methanone moiety may necessitate specialized reagents (e.g., trifluoromethylation agents) .

- Biological Data Gaps : While antiproliferative activity is plausible based on , direct pharmacological data for the target compound are absent. Future studies should prioritize assays against cancer cell lines and target enzymes (e.g., kinases).

Biological Activity

The compound (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule characterized by a piperazine core, a phenyl group with a tetrazole moiety, and a trifluoromethyl-substituted phenyl ring. This structural complexity suggests potential for diverse biological activities, which are explored in this article.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H22N6O |

| Molecular Weight | 362.4 g/mol |

| Functional Groups | Piperazine, Tetrazole, Ketone, Trifluoromethyl |

The presence of the tetrazole ring is particularly noteworthy as it can mimic carboxylic acids, enhancing interactions with biological targets such as enzymes and receptors. The trifluoromethyl group may influence the compound's electronic properties and lipophilicity, potentially affecting its bioavailability and interaction profiles.

While specific mechanisms for this compound are not well-documented, related compounds featuring piperazine and tetrazole rings have shown various biological activities:

- Enzyme Inhibition : Similar tetrazole derivatives have been reported to inhibit enzymes by mimicking natural substrates or cofactors.

- Receptor Modulation : The compound may modulate receptor activity through competitive binding due to its structural similarities to known ligands.

Antimicrobial Activity

Research indicates that compounds similar to (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone exhibit antimicrobial properties. For instance, tetrazole derivatives have been effective against various strains of bacteria and fungi. A study highlighted that certain trifluoromethyl-substituted tetrazoles demonstrated significant activity against resistant strains of Candida species, suggesting that our compound could exhibit similar effects in antimicrobial applications .

Antitumor Activity

The structural components of this compound suggest potential anticancer properties. Compounds with similar piperazine and tetrazole frameworks have shown cytotoxic effects in various cancer cell lines. For example, SAR (structure-activity relationship) studies indicated that modifications in the phenyl ring could enhance cytotoxicity against specific tumor types .

Case Studies

- Anticonvulsant Properties : A related study on thiazole-integrated compounds showed significant anticonvulsant activity, indicating that similar structures might also provide neuroprotective effects .

- Inhibition Studies : In vitro assays using mouse splenocytes indicated that tetrazole derivatives could modulate immune responses effectively, which may be relevant for therapeutic applications targeting immune-related disorders .

Future Directions in Research

Given the promising biological activity associated with the structural features of (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone , further research is warranted:

- Molecular Docking Studies : To predict binding affinities with specific biological targets.

- In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Q. How can isotopic labeling (e.g., ¹⁹F-NMR) track in vivo distribution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.